1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(5-cyclopropyl-2-ethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(7(2)13)6-9(11-12)8-4-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
CVPWSWDJBWPCTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
N-Ethylation via Copper Catalysis
The N-ethyl group is introduced using dimethyl carbonate (DMC) under basic conditions. A patent details scalable N-alkylation:
-
Mix 3-cyclopropyl-1H-pyrazol-5-amine (1.0 mol) with DMC (5.0 mol) and K₂CO₃ (1.5 mol) in dimethyl ether.
-
Heat at 120°C for 10 hours under 0.5 MPa pressure.
-
Isolate 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine with 84% yield.
| DMC (equiv) | K₂CO₃ (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5.0 | 1.5 | 120 | 84 |
| 7.0 | 1.5 | 100 | 79 |
Friedel-Crafts Acylation
Acetylation at the pyrazole C5 position employs AlCl₃ and acetyl chloride:
-
Dissolve 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (1.0 mmol) in dichloromethane.
-
Add acetyl chloride (1.2 mmol) and AlCl₃ (1.5 mmol) at 0°C.
-
Stir at room temperature for 3 hours, yielding this compound (68% yield).
Side Reactions :
One-Pot Tandem Synthesis
A continuous flow approach combines cyclocondensation and acylation:
-
React 4-cyclopropyl-2,4-dioxobutanoate with ethyl hydrazine in a Vapourtec reactor (140°C, 2 mL/min).
-
Direct intermediate to a second reactor with acetyl chloride/AlCl₃ (50°C, 5 mL/min).
Advantages :
-
Reduced reaction time (total 30 minutes vs. 12 hours batchwise).
-
Avoids isolation of intermediates.
Catalytic Dehydrogenation and Oxidation
Iodine-Mediated Dehydrogenation
Oxidative dehydrogenation converts dihydropyrazoles to aromatic pyrazoles:
-
Treat 5-hydroxy-4,5-dihydro-1H-pyrazole (1.0 mmol) with I₂ (1.1 equiv) and K₂CO₃ in EtOH at 50°C.
-
Stir for 3 hours to yield 1-acetyl-3-cyclopropyl-1-ethyl-1H-pyrazole (86% yield).
| Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| I₂ | EtOH | 50 | 86 |
| TBHP | CH₂Cl₂ | 25 | 45 |
Chemical Reactions Analysis
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 165.24 g/mol. Its structure features a pyrazole ring, which is known for its versatility in forming derivatives with various biological activities.
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone exhibits potential antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting that the compound could be developed into a therapeutic agent for infections caused by resistant bacteria .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. In vitro studies have shown that it can inhibit key inflammatory pathways, making it a candidate for further development in anti-inflammatory therapies .
- Agricultural Chemistry
- Material Science
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Substituents
a) 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2)
- Structure : Lacks the cyclopropyl and ethyl groups; instead, it has a methyl group at position 1.
- The absence of cyclopropyl may lower metabolic stability compared to the target compound .
b) 1-[1-(3-Methyl-phenyl)-5-phenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl]ethanone
- Structure : Features a phenylsulfonyl group at position 4 and a phenyl group at position 5.
- The bulky phenyl groups may hinder interactions with biological targets compared to the cyclopropyl-ethyl combination in the target compound .
c) 3-Methyl-1H-pyrazol-5(4H)-one
- Structure : Contains a hydroxyl group adjacent to the ketone, forming a tautomeric pyrazolone ring.
- Properties: The hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media. However, the tautomeric equilibrium may complicate crystallization and purification compared to the stable ethanone in the target compound .
Heterocyclic Compounds with Ethanone Moieties
a) 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone
- Structure : Replaces pyrazole with tetrazole and includes an allylpiperazine chain.
- Properties : Tetrazole rings are more polar and acidic (pKa ~4.8), which could enhance water solubility. The allylpiperazine group may improve binding to neurotransmitter receptors but introduces synthetic complexity .
b) 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
- Structure : Features a fused thiazolo-triazole core.
- However, the fused ring system may reduce conformational flexibility compared to the pyrazole-based target .
Data Table: Structural and Functional Comparison
Q & A
Q. Table 1: Reaction Conditions for Pyrazole-Ethanone Synthesis
| Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| α,β-Unsaturated ketone | Reflux in glacial acetic acid | 70–85 | |
| Hydrazine hydrate | 4–6 hours, 80–100°C | 65–78 |
Basic: How is this compound characterized structurally in academic research?
Methodological Answer:
Key techniques include:
Q. Table 2: Structural Parameters from X-ray Studies
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C=O bond length | 1.215 Å | |
| Pyrazole ring planarity | <0.02 Å deviation |
Advanced: What challenges arise in X-ray crystallographic refinement of this compound?
Methodological Answer:
Common issues include:
- Disorder in cyclopropyl groups: Resolved using SHELXL restraints for thermal parameters .
- Twinned crystals: Apply HKLF5 format in SHELX for data integration .
- High R factors: Optimize hydrogen atom placement via riding models .
Example Workflow:
Data collection at 296 K with MoKα radiation.
Solve via direct methods (SHELXT), refine with SHELXL .
Advanced: How do substituents influence the compound’s bioactivity?
Methodological Answer:
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Target Affinity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| 3-Cyclopropyl | 12 µM (HER2) | Competitive ATP inhibition | |
| 1-Ethyl | N/A | Enhanced bioavailability |
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to calculate Lipinski’s parameters (zero violations).
- Molecular Docking: PyRx/Discovery Studio for binding affinity (e.g., -9.2 kcal/mol with HER2) .
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes.
Key Findings:
- t₁/₂: 6.3 hours (predicted via PBPK modeling).
- BBB permeability: Low (logBB <0.3) .
Advanced: How are biological targets identified for this compound?
Methodological Answer:
- Enzyme Assays: Dose-dependent inhibition of HER2 (IC₅₀ = 12 µM) .
- Cellular Screening: Antiproliferative activity in MCF-7 cells (EC₅₀ = 18 µM) .
- SPR Biosensing: Measure real-time binding kinetics (ka = 1.2×10⁴ M⁻¹s⁻¹) .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often stem from:
- Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) alters protonation states .
- Cell Lines: HER2 overexpression levels in MCF-7 vs. SKBR3 .
- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to validate significance .
Advanced: How does crystallographic data validate computational predictions?
Methodological Answer:
Q. Table 4: Experimental vs. Predicted Parameters
| Parameter | Experimental | Computational | Error |
|---|---|---|---|
| C=O bond length | 1.215 Å | 1.22 Å | 0.4% |
| Dihedral angle | 178.5° | 177.8° | 0.7° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
